molecular formula C12H13ClO3 B12598621 4-(Tetrahydropyran-4-yloxy)benzoyl chloride CAS No. 892501-93-8

4-(Tetrahydropyran-4-yloxy)benzoyl chloride

Cat. No.: B12598621
CAS No.: 892501-93-8
M. Wt: 240.68 g/mol
InChI Key: YTRCHFVXEUWTFK-UHFFFAOYSA-N
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Description

4-(Tetrahydropyran-4-yloxy)benzoyl chloride is an organic compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol . It is a benzoyl chloride derivative where the benzoyl group is substituted with a tetrahydropyran-4-yloxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydropyran-4-yloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with tetrahydropyran in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using industrial-scale techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydropyran-4-yloxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane or toluene

    Catalysts: Bases like pyridine or triethylamine

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Benzoic Acid: Formed by hydrolysis

Mechanism of Action

The mechanism of action of 4-(Tetrahydropyran-4-yloxy)benzoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler acyl chloride without the tetrahydropyran group.

    4-Hydroxybenzoyl Chloride: The precursor to 4-(Tetrahydropyran-4-yloxy)benzoyl chloride.

    Tetrahydropyran-4-yloxybenzoic Acid: The hydrolysis product of this compound.

Uniqueness

This compound is unique due to the presence of the tetrahydropyran-4-yloxy group, which imparts different chemical properties and reactivity compared to simpler benzoyl chlorides. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

892501-93-8

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

4-(oxan-4-yloxy)benzoyl chloride

InChI

InChI=1S/C12H13ClO3/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2

InChI Key

YTRCHFVXEUWTFK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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